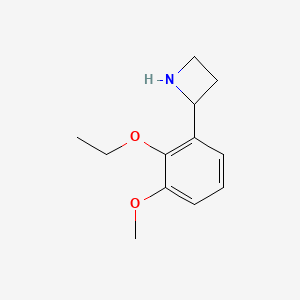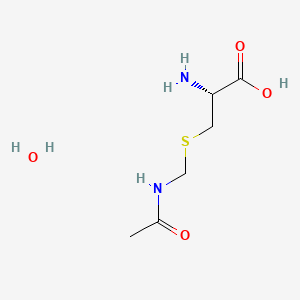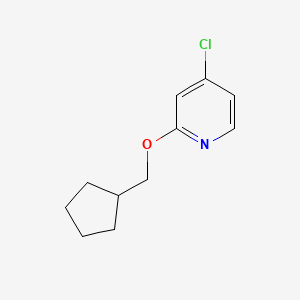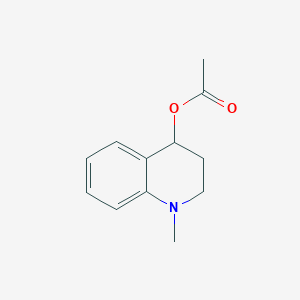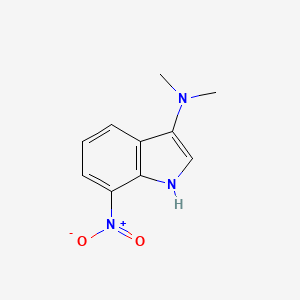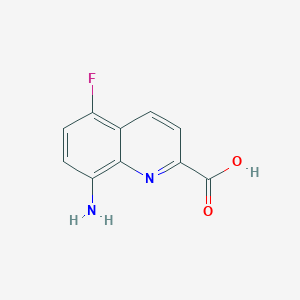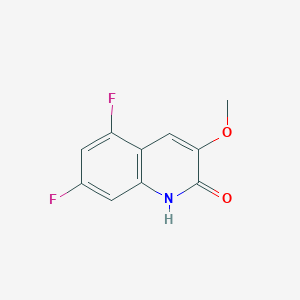
5,7-difluoro-3-methoxyquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Difluoro-3-methoxyquinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine atoms and a methoxy group in this compound may enhance its pharmacological properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-difluoro-3-methoxyquinolin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: A suitable precursor such as 5,7-difluoro-2-nitroaniline.
Step 1: Nitration of 5,7-difluoroaniline to introduce the nitro group.
Step 2: Reduction of the nitro group to an amine.
Step 3: Cyclization with an appropriate reagent to form the quinolinone core.
Step 4: Introduction of the methoxy group via methylation.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. Catalysts, solvents, and reaction conditions are carefully chosen to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions could modify the quinolinone core or other functional groups.
Substitution: Halogen atoms (fluorine) and the methoxy group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinolinone derivatives, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: Quinolinone derivatives are often used as ligands in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Some quinolinones are known to inhibit specific enzymes, making them useful in biochemical research.
Antimicrobial Activity: The compound may exhibit antimicrobial properties, useful in developing new antibiotics.
Medicine
Drug Development: Potential use in developing new pharmaceuticals due to its unique structure and biological activity.
Cancer Research: Some quinolinones have shown promise in cancer treatment research.
Industry
Agriculture: Possible use as agrochemicals for pest control.
Dyes and Pigments: Quinolinone derivatives are sometimes used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action for 5,7-difluoro-3-methoxyquinolin-2(1H)-one would depend on its specific biological target. Generally, quinolinones may interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of fluorine atoms can enhance binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Difluoroquinolin-2(1H)-one: Lacks the methoxy group, which may affect its biological activity.
3-Methoxyquinolin-2(1H)-one: Lacks the fluorine atoms, potentially altering its pharmacological properties.
5,7-Dichloro-3-methoxyquinolin-2(1H)-one: Chlorine atoms instead of fluorine, which may result in different reactivity and biological effects.
Uniqueness
5,7-Difluoro-3-methoxyquinolin-2(1H)-one is unique due to the combination of fluorine atoms and a methoxy group, which can enhance its stability, lipophilicity, and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
1150618-28-2 |
|---|---|
Formule moléculaire |
C10H7F2NO2 |
Poids moléculaire |
211.16 g/mol |
Nom IUPAC |
5,7-difluoro-3-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C10H7F2NO2/c1-15-9-4-6-7(12)2-5(11)3-8(6)13-10(9)14/h2-4H,1H3,(H,13,14) |
Clé InChI |
FBLJYOIUPXXQAI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C(C=C2F)F)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11893658.png)
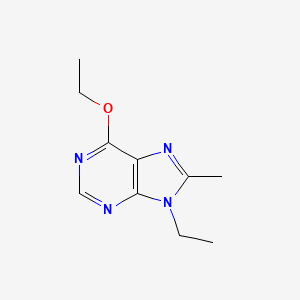
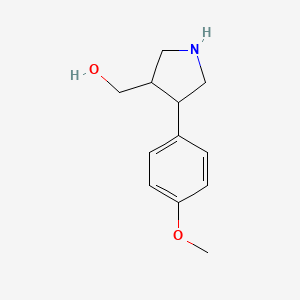

![Indeno[2,1-b]pyran, 2-propyl-](/img/structure/B11893701.png)
![2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11893709.png)
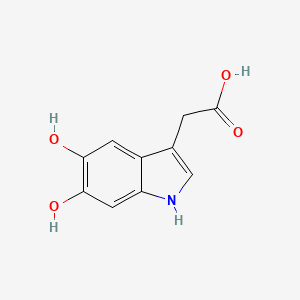
![6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893713.png)
